(5Z)-1-benzyl-5-[1-propanoyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine core, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Construction of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Final Assembly: The final compound is obtained by coupling the previously synthesized intermediates under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.
Scientific Research Applications
3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Benzimidazoles: Compounds with a benzimidazole core, known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with a pyrazole ring, which have applications in medicinal chemistry and agriculture.
Uniqueness
3-BENZYL-6-HYDROXY-5-[1-PROPANOYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of structural features, which include a tetrahydropyrimidine core, a pyrazole ring, and a thiophene moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H20N4O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-benzyl-6-hydroxy-5-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-2-17(26)25-15(16-9-6-10-30-16)11-14(23-25)18-19(27)22-21(29)24(20(18)28)12-13-7-4-3-5-8-13/h3-10,15,28H,2,11-12H2,1H3,(H,22,27,29) |
InChI Key |
ZKCCROCXILWRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)C4=CC=CS4 |
Origin of Product |
United States |
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